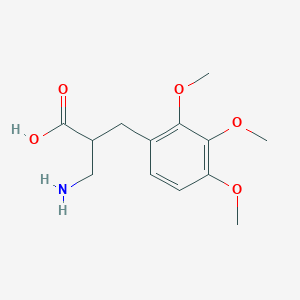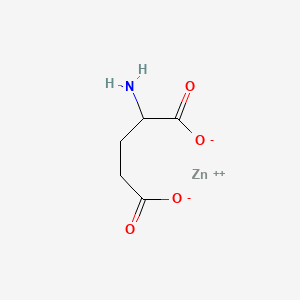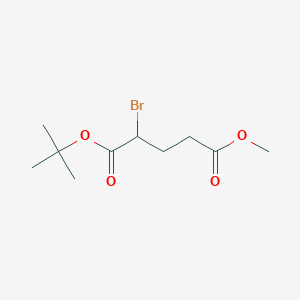
1-tert-Butyl 5-methyl 2-bromopentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 5-methyl 2-bromopentanedioate is an organic compound with the molecular formula C10H17BrO4. It is a derivative of pentanedioic acid, featuring a tert-butyl group and a bromine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 5-methyl 2-bromopentanedioate typically involves the esterification of pentanedioic acid derivatives. One common method is the reaction of 2-bromo-5-methylpentanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and economic viability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 5-methyl 2-bromopentanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) with nucleophiles such as sodium azide or potassium thiocyanate.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) with lithium aluminum hydride.
Oxidation: Performed using potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Produces substituted pentanedioates.
Reduction: Yields diols.
Oxidation: Results in dicarboxylic acids.
Scientific Research Applications
1-(tert-Butyl) 5-methyl 2-bromopentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 5-methyl 2-bromopentanedioate involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester groups can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are mediated by specific catalysts and reaction conditions that influence the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyl) 5-methyl 2-chloropentanedioate: Similar structure but with a chlorine atom instead of bromine.
1-(tert-Butyl) 5-methyl 2-fluoropentanedioate: Contains a fluorine atom, leading to different reactivity.
1-(tert-Butyl) 5-methyl 2-iodopentanedioate: Features an iodine atom, which can affect its nucleophilicity and leaving group ability.
Uniqueness
1-(tert-Butyl) 5-methyl 2-bromopentanedioate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Bromine is a better leaving group compared to chlorine and fluorine, making this compound more suitable for certain substitution reactions. Additionally, the tert-butyl group offers steric protection, enhancing the compound’s stability .
Properties
CAS No. |
87517-44-0 |
|---|---|
Molecular Formula |
C10H17BrO4 |
Molecular Weight |
281.14 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-methyl 2-bromopentanedioate |
InChI |
InChI=1S/C10H17BrO4/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4/h7H,5-6H2,1-4H3 |
InChI Key |
BYFYVKDUPOQMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


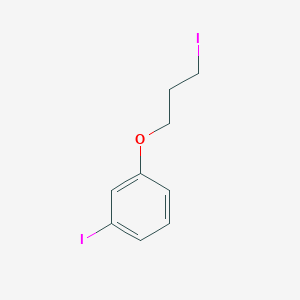
![(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[3-(3-methoxypropoxy)-4-(trideuteriomethoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide](/img/structure/B14128641.png)

![3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14128648.png)
![2-(Carboxymethoxy)-5-[2-[[2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B14128656.png)
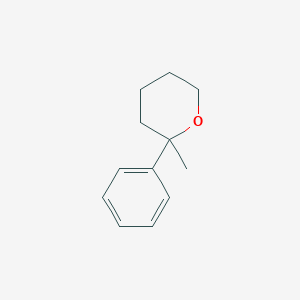

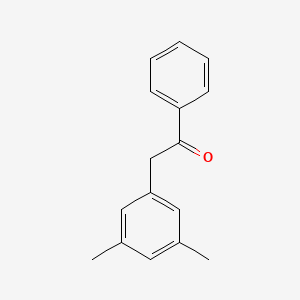
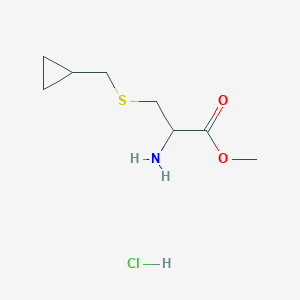
![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)
![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)
![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14128704.png)
